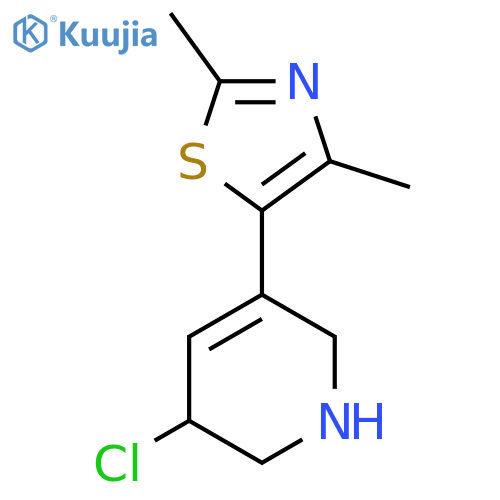Cas no 2137592-12-0 (3-Chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine)

3-Chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine 化学的及び物理的性質
名前と識別子
-
- EN300-742632
- 3-chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine
- 2137592-12-0
- 3-Chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine
-
- インチ: 1S/C10H13ClN2S/c1-6-10(14-7(2)13-6)8-3-9(11)5-12-4-8/h3,9,12H,4-5H2,1-2H3
- InChIKey: IDRFQXBPBLVXDU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C2=C(C)N=C(C)S2)CNC1
計算された属性
- せいみつぶんしりょう: 228.0487973g/mol
- どういたいしつりょう: 228.0487973g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 53.2Ų
3-Chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-742632-0.05g |
3-chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine |
2137592-12-0 | 95% | 0.05g |
$1750.0 | 2024-05-24 | |
| Enamine | EN300-742632-1.0g |
3-chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine |
2137592-12-0 | 95% | 1.0g |
$2083.0 | 2024-05-24 | |
| Enamine | EN300-742632-0.5g |
3-chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine |
2137592-12-0 | 95% | 0.5g |
$2000.0 | 2024-05-24 | |
| Enamine | EN300-742632-0.1g |
3-chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine |
2137592-12-0 | 95% | 0.1g |
$1834.0 | 2024-05-24 | |
| Enamine | EN300-742632-0.25g |
3-chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine |
2137592-12-0 | 95% | 0.25g |
$1917.0 | 2024-05-24 | |
| Enamine | EN300-742632-2.5g |
3-chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine |
2137592-12-0 | 95% | 2.5g |
$4084.0 | 2024-05-24 | |
| Enamine | EN300-742632-10.0g |
3-chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine |
2137592-12-0 | 95% | 10.0g |
$8961.0 | 2024-05-24 | |
| Enamine | EN300-742632-5.0g |
3-chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine |
2137592-12-0 | 95% | 5.0g |
$6043.0 | 2024-05-24 |
3-Chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine 関連文献
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
7. Book reviews
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
3-Chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridineに関する追加情報
Comprehensive Guide to 3-Chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine (CAS No. 2137592-12-0): Properties, Applications, and Market Insights
3-Chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine (CAS No. 2137592-12-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule combines a tetrahydropyridine core with a dimethylthiazole moiety, making it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioactive scaffold due to the presence of both nitrogen and sulfur heteroatoms in its structure.
The compound's molecular formula and precise structural features contribute to its unique physicochemical properties. With a chloro substituent at the 3-position and a dimethylthiazolyl group at the 5-position, this molecule exhibits interesting electronic characteristics that make it valuable for medicinal chemistry applications. Current trends in drug development highlight the importance of such nitrogen-containing heterocycles, as they often demonstrate improved bioavailability and target specificity compared to simpler aromatic systems.
In the context of drug discovery, 3-Chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine serves as a crucial building block for the synthesis of potential CNS-active compounds. The tetrahydropyridine moiety is particularly relevant given its structural similarity to several neurotransmitter analogs. Recent studies have explored its utility in developing modulators for dopamine receptors and other neurological targets, addressing growing concerns about neurodegenerative diseases and mental health disorders.
The agrochemical industry has also shown interest in derivatives of this compound, particularly for developing novel pesticide formulations. The combination of thiazole and pyridine rings in its structure provides a unique pharmacophore that may interact with biological targets in pests while maintaining favorable environmental profiles. This aligns with current market demands for eco-friendly crop protection solutions that minimize ecological impact.
From a synthetic chemistry perspective, 3-Chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine presents interesting challenges and opportunities. The presence of multiple reactive sites allows for various functionalization strategies, making it a valuable intermediate for structure-activity relationship studies. Recent publications have highlighted innovative catalytic methods for modifying similar scaffolds, reflecting the compound's relevance in modern organic synthesis methodologies.
Market analysis indicates growing demand for specialized heterocyclic compounds like 3-Chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine, particularly in the contract research organization sector. Pharmaceutical companies are increasingly outsourcing intermediate synthesis to specialized suppliers, creating opportunities for manufacturers of this compound. The global market for such fine chemicals is projected to expand significantly, driven by advancements in personalized medicine and targeted therapies.
Quality control and analytical characterization of 3-Chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine require sophisticated techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity standards required for pharmaceutical applications. Recent advancements in analytical technology have improved the detection and quantification of impurities, addressing industry concerns about process-related substances in active pharmaceutical ingredients.
The compound's storage and handling requirements follow standard protocols for organic intermediates. Proper container selection and temperature control are essential to maintain stability, particularly given the sensitivity of the tetrahydropyridine ring system. These considerations are increasingly important as regulatory agencies emphasize good manufacturing practices throughout the chemical supply chain.
Looking ahead, 3-Chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine is poised to play a significant role in addressing current challenges in drug development. Its structural features align with emerging trends in fragment-based drug design and computational chemistry, where researchers seek to optimize molecular properties through rational design. The compound's versatility makes it particularly valuable for high-throughput screening platforms and combinatorial chemistry approaches.
In conclusion, 3-Chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine (CAS No. 2137592-12-0) represents an important chemical entity with diverse applications in pharmaceutical research and agrochemical development. Its unique structural characteristics and synthetic versatility position it as a valuable tool for addressing current challenges in medicinal chemistry and material science. As research continues to explore its potential, this compound is likely to remain relevant in the evolving landscape of specialty chemicals and drug discovery.
2137592-12-0 (3-Chloro-5-(dimethyl-1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine) 関連製品
- 2171694-77-0(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(3-methylcyclohexyl)ethylcarbamoyl}propanoic acid)
- 106851-31-4(6-phenyl-1h-indole)
- 1197228-24-2(2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride)
- 2228730-95-6(3-fluoro-3-5-(trifluoromethyl)pyridin-2-ylpropan-1-amine)
- 501352-04-1(N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide)
- 1807231-12-4(5-Bromomethyl-2-cyano-3-ethylphenylacetic acid)
- 2137705-46-3(1H-Indene-5-methanesulfonamide, 2,3-dihydro-N,α-dimethyl-)
- 157981-64-1(2-4-(tert-butoxy)phenylethan-1-amine)
- 782504-52-3(2-Pyridinemethanol, a-(3-methoxyphenyl)-)
- 39086-62-9(Acetamide, 2-chloro-N-(phenylmethyl)-N-propyl-)




